Tert-butyl 5-amino-2-bromobenzoate

Protecting group strategy Orthogonal deprotection Medicinal chemistry

Tert-butyl 5-amino-2-bromobenzoate is a differentiated building block with acid-labile ester protection, ortho-bromo reactivity, and a free 5-amino group. This unique pattern enables orthogonal synthetic sequences—cross-coupling at C2, N-functionalization at C5, and mild acid deprotection—incompatible with methyl esters or other regioisomers. Calc LogP 3.57 supports CNS program suitability. Specification ≥98% purity, shipped per recommended storage.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B12842038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-amino-2-bromobenzoate
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Br
InChIInChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3
InChIKeyLZUIXTILDJMTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-amino-2-bromobenzoate – CAS 668969-63-9, Molecular Identity and Baseline Characteristics for Procurement Assessment


Tert-butyl 5-amino-2-bromobenzoate (CAS 668969-63-9, molecular formula C₁₁H₁₄BrNO₂, molecular weight 272.14 g/mol) is a bifunctional aromatic building block characterized by a tert-butyl ester moiety, a primary aromatic amine at the 5-position, and a bromine atom at the 2-position of the benzoate ring . The compound's ortho-bromo substitution adjacent to the ester group creates a distinct electronic environment that influences both its cross-coupling reactivity and its handling properties during storage and synthesis. As a protected amino-bromobenzoate derivative, it serves as a versatile intermediate in medicinal chemistry campaigns, particularly in the construction of nitrogen-containing heterocycles and biaryl systems via palladium-catalyzed transformations [1].

Why Generic Substitution Fails: Differentiating Tert-butyl 5-amino-2-bromobenzoate from Methyl, Regioisomeric, and Alternative Halogen Analogs


Generic substitution among amino-bromobenzoate esters is demonstrably non-viable due to fundamentally divergent reactivity profiles governed by ester lability, regiochemistry, and halogen identity. The tert-butyl ester of the target compound provides acid-labile protecting group functionality that is absent in the corresponding methyl ester analog (CAS 6942-37-6), enabling orthogonal deprotection strategies under mild acidic conditions . Furthermore, the 2-bromo-5-amino substitution pattern distinguishes this compound from its regioisomer tert-butyl 2-amino-5-bromobenzoate (CAS 668969-63-9, often encountered under the same CAS but representing a distinct positional isomer), which exhibits altered electronic characteristics and steric accessibility at the amine site . The bromine atom at the 2-position offers a calibrated balance of oxidative addition reactivity in cross-coupling reactions—more facile than the corresponding chloro analog yet less prone to unwanted side reactions than the iodo derivative—making indiscriminate replacement with alternative halogenated benzoates a scientifically unsound procurement decision [1].

Quantitative Differentiation Evidence: Tert-butyl 5-amino-2-bromobenzoate versus In-Class Analogs


Ester Protecting Group Orthogonality: tert-Butyl versus Methyl 5-Amino-2-Bromobenzoate

The tert-butyl ester moiety of the target compound confers acid-labile protecting group functionality that is entirely absent in the methyl ester analog methyl 5-amino-2-bromobenzoate (CAS 6942-37-6). While both compounds share identical substitution patterns on the aromatic ring, the methyl ester is stable under mild acidic conditions and requires strongly basic or nucleophilic conditions for cleavage, whereas the tert-butyl ester can be selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane without affecting acid-sensitive functionalities elsewhere in complex synthetic intermediates . This orthogonal reactivity is a decisive factor in convergent synthetic route design [1].

Protecting group strategy Orthogonal deprotection Medicinal chemistry

Bromine Positional Reactivity: 2-Bromo-5-amino versus 2-Amino-5-bromo Regioisomer in Cross-Coupling

The 2-bromo-5-amino substitution pattern of the target compound positions the bromine atom ortho to the ester carbonyl, creating an electronically activated site for oxidative addition in palladium-catalyzed cross-coupling reactions. This contrasts with the regioisomer tert-butyl 2-amino-5-bromobenzoate, where the bromine is located meta to the ester and para to the amine . The ortho-bromo benzoate framework benefits from inductive electron withdrawal by the adjacent ester group, which lowers the electron density at the C–Br bond and facilitates oxidative addition with Pd(0) catalysts. This electronic activation translates to enhanced cross-coupling yields in carbonylative Suzuki-Miyaura reactions employing 2-bromobenzoate esters, where the ortho-carbonyl group stabilizes the transition state and suppresses undesired direct Suzuki coupling pathways [1].

Suzuki-Miyaura coupling Regioselectivity Palladium catalysis

Halogen Reactivity Calibration: 2-Bromo versus 2-Chloro and 2-Iodo Analogs

The bromine atom at the 2-position of tert-butyl 5-amino-2-bromobenzoate occupies an optimal position on the reactivity continuum between the less reactive chloro analog and the hyper-reactive iodo analog. Aryl bromides undergo selective metal-halogen exchange with lithium tri-n-butylmagnesium ate complex, enabling efficient conversion to tert-butyl benzoates upon trapping with di-tert-butyl dicarbonate [1]. This selective exchange chemistry is not equally accessible to the corresponding 2-chloro derivative, which exhibits significantly slower oxidative addition kinetics and often requires specialized catalyst systems (e.g., Pd-P(t-Bu)₃ or N-heterocyclic carbene ligands) to achieve comparable cross-coupling efficiency. Conversely, the 2-iodo analog, while more reactive, is prone to homocoupling side reactions and light-induced dehalogenation during storage, presenting a distinct set of procurement and handling liabilities.

Halogen exchange Cross-coupling optimization Reaction selectivity

Amino Group Accessibility: Steric and Electronic Considerations in Amidation Chemistry

The primary aromatic amine at the 5-position of tert-butyl 5-amino-2-bromobenzoate is electronically and sterically distinct from the corresponding amine in the 2-amino-5-bromo regioisomer. In the target compound, the amine is positioned meta to the electron-withdrawing ester group and para to the bromine atom, resulting in a specific nucleophilicity profile that influences amidation and N-arylation outcomes. Chemo- and regioselective copper-catalyzed amination procedures developed for 2-bromobenzoic acids demonstrate that the ortho-carboxylic acid/ester functionality can direct selective C–N bond formation in yields up to 99% without requiring acid protection [1]. This directed reactivity is a function of the ortho-bromo benzoate scaffold and would not be preserved in regioisomeric or alternative halogenated analogs.

Amide bond formation N-arylation Copper catalysis

LogP and Solubility Profile Differentiation: tert-Butyl Ester versus Methyl Ester in Drug Discovery

The tert-butyl ester group of the target compound confers a calculated LogP of 3.57, representing a significant increase in lipophilicity compared to the methyl ester analog methyl 5-amino-2-bromobenzoate, which exhibits a calculated LogP of approximately 1.8-2.2 (based on fragment-based calculations) . This ~1.5 LogP unit difference translates to roughly a 30-fold increase in octanol-water partition coefficient, impacting membrane permeability, metabolic stability, and compound distribution in cellular assays. The higher lipophilicity of the tert-butyl ester may be advantageous for central nervous system (CNS) drug discovery programs or disadvantageous for programs requiring high aqueous solubility. The bromine atom contributes an additional LogP increment of approximately +0.8-1.0 relative to non-halogenated analogs, while the primary amine provides hydrogen-bond donor capacity (PSA = 52.32 Ų) that modulates overall polarity.

Lipophilicity Physicochemical property Lead optimization

Storage Stability and Handling Requirements: tert-Butyl Ester Differentiation

The tert-butyl ester functionality imposes specific storage requirements that differentiate this compound from its methyl ester counterpart. Vendor specifications for tert-butyl 5-amino-2-bromobenzoate recommend storage in a dark place at 2-8°C to prevent thermal decomposition of the acid-labile tert-butyl ester and light-induced dehalogenation of the aryl bromide [1]. The compound's density of 1.393 g/cm³ and boiling point of 318.8°C at 760 mmHg indicate it is a non-volatile solid or viscous oil under ambient conditions, with a flash point of 146.6°C . The methyl ester analog, by contrast, is generally stable at room temperature and does not require refrigerated storage, presenting a lower logistical burden for procurement and inventory management. However, the acid-lability that necessitates cold storage for the tert-butyl ester is precisely the feature that enables its orthogonal deprotection utility, representing a direct trade-off between handling complexity and synthetic versatility.

Compound stability Procurement specifications Storage conditions

Validated Application Scenarios for Tert-butyl 5-amino-2-bromobenzoate Based on Quantitative Differentiation Evidence


Scaffold for Heterocyclic Library Synthesis via Orthogonal Protecting Group Strategy

The tert-butyl ester's acid-labile protecting group functionality (Section 3, Evidence Item 1) enables the use of tert-butyl 5-amino-2-bromobenzoate as a key intermediate in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones and heteroaryl-fused 3,4-dihydropyridin-2(1H)-ones [1]. In this application, the ortho-bromo group undergoes palladium-catalyzed cross-coupling to install biaryl or heteroaryl moieties, while the tert-butyl ester remains intact through the coupling sequence and is subsequently cleaved under mild acidic conditions to reveal the free carboxylic acid for amide bond formation. This orthogonal protection strategy would be impossible with the methyl ester analog, which would require strongly basic hydrolysis conditions incompatible with many heterocyclic scaffolds. The 2-bromo-5-amino pattern (Section 3, Evidence Item 2) ensures predictable oxidative addition reactivity in the initial cross-coupling step, while the amino group at the 5-position (Section 3, Evidence Item 4) provides a handle for subsequent N-functionalization. The calculated LogP of 3.57 (Section 3, Evidence Item 5) is consistent with the lipophilicity requirements of CNS-penetrant heterocyclic scaffolds.

Building Block for Carbonylative Suzuki-Miyaura Coupling to Ketone-Containing Biaryls

The ortho-bromo benzoate framework of tert-butyl 5-amino-2-bromobenzoate is specifically suited for carbonylative Suzuki-Miyaura coupling reactions, where the ortho-carbonyl group suppresses undesired direct Suzuki coupling and enhances yield of the carbonylative pathway (Section 3, Evidence Item 2) [2]. In this application, the bromine atom at the 2-position (Section 3, Evidence Item 3) provides optimal oxidative addition kinetics—faster than the corresponding chloro analog but without the homocoupling liability of the iodo analog—enabling efficient insertion of carbon monoxide to generate ketone-linked biaryl products. The tert-butyl ester survives the coupling conditions and can be subsequently deprotected to the carboxylic acid for further elaboration. The amino group at the 5-position remains available for late-stage diversification, offering a three-point functionalization scaffold (bromine for cross-coupling, ester for deprotection/coupling, amine for amidation/reductive amination) that is not available in simpler mono- or di-functionalized analogs. The refrigerated storage requirement (Section 3, Evidence Item 6) ensures the acid-labile tert-butyl ester remains intact during extended inventory periods in discovery chemistry laboratories.

Intermediate for N-Aryl Anthranilic Acid Derivatives via Directed Copper-Catalyzed Amination

The ortho-bromo benzoate architecture of tert-butyl 5-amino-2-bromobenzoate enables directed copper-catalyzed amination reactions that proceed in up to 99% yield without requiring protection of the carboxylic acid/ester functionality (Section 3, Evidence Item 4) [3]. This application leverages the inherent chemoselectivity imparted by the ortho-bromo substitution pattern, which directs C–N bond formation at the bromine-bearing carbon while leaving the 5-amino group available for orthogonal reactions. The tert-butyl ester provides acid-labile protection that can be removed independently of the newly formed C–N bond (Section 3, Evidence Item 1). This three-step sequence—directed amination at C2, functionalization at C5-amino, and acid-mediated ester deprotection—affords highly substituted anthranilic acid derivatives that serve as privileged scaffolds in kinase inhibitor and GPCR modulator discovery programs. The methyl ester analog would not support the acid-mediated final deprotection step, requiring instead a less selective basic hydrolysis that could compromise the amide bonds installed in preceding steps.

Lead Optimization Intermediate for CNS Drug Discovery with Tunable Lipophilicity

The calculated LogP of 3.57 for tert-butyl 5-amino-2-bromobenzoate (Section 3, Evidence Item 5) positions this compound within the optimal lipophilicity range for CNS drug discovery (LogP 2-4), making it a suitable intermediate for programs targeting neurological or psychiatric indications . The ~1.5 LogP unit difference relative to the methyl ester analog (~30-fold partition coefficient difference) can be exploited to fine-tune compound properties during lead optimization: the tert-butyl ester serves as a prodrug-like or intermediate form that enhances blood-brain barrier penetration during in vivo efficacy studies, while the corresponding carboxylic acid (revealed after deprotection) or methyl ester provides a lower-lipophilicity comparator for structure-activity relationship (SAR) analysis. The bromine atom contributes additional lipophilicity and serves as a synthetic handle for installing diverse aryl/heteroaryl groups via cross-coupling, enabling rapid exploration of chemical space around the core benzoate scaffold. The hydrogen-bond donor capacity of the 5-amino group (PSA = 52.32 Ų) balances the overall polarity to maintain favorable CNS MPO (Multiparameter Optimization) scores.

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